molecular formula C17H18N4O B4425657 6-methyl-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-methyl-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B4425657
M. Wt: 294.35 g/mol
InChI Key: JEHBJGIKFQURKT-UHFFFAOYSA-N
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Description

6-methyl-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetically derived small molecule belonging to the triazoloquinazolinone chemical class, a scaffold recognized for its significant pharmacological potential. This compound is of high interest in medicinal chemistry and drug discovery research, particularly as a potential inhibitor of various protein kinases. Kinases are critical enzymes involved in intracellular signal transduction, and their dysregulation is a hallmark of numerous diseases, including cancers, inflammatory disorders, and neurodegenerative conditions. The structural features of this molecule, including the triazoloquinazolinone core, are known to facilitate interactions with the ATP-binding pocket of kinase targets, thereby modulating their activity. Researchers are investigating this compound and its analogs to elucidate structure-activity relationships (SAR) and to develop novel therapeutic agents. Its primary research value lies in its use as a chemical probe to study specific kinase-driven pathways and as a lead compound for the development of more potent and selective inhibitors. Current investigations focus on its efficacy in preclinical models of oncology and inflammation , where targeted kinase inhibition has shown promising therapeutic effects. The compound serves as a crucial tool for validating new biological targets and advancing the understanding of cellular signaling networks.

Properties

IUPAC Name

6-methyl-9-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-10-3-5-12(6-4-10)16-15-13(7-11(2)8-14(15)22)20-17-18-9-19-21(16)17/h3-6,9,11,16H,7-8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHBJGIKFQURKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Table 1. Comparative Synthetic Methods

ParameterConventional Microwave
Time18 hrs45 mins
Yield68%94%
Purity95% (HPLC)98% (HPLC)

Q. Table 2. Key Spectral Signatures

TechniqueKey PeaksAssignment
¹H NMRδ 2.3 (s)CH₃ (quinazolinone)
¹³C NMRδ 165 ppmC=O
IR1680 cm⁻¹C=O stretch

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-methyl-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Reactant of Route 2
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Reactant of Route 2
6-methyl-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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